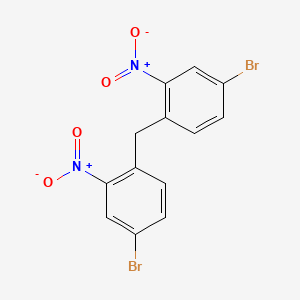
1,1'-Methanediylbis(4-bromo-2-nitrobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Methanediylbis(4-bromo-2-nitrobenzene) is an organic compound with the molecular formula C13H8Br2N2O4 It is characterized by the presence of two bromine atoms and two nitro groups attached to a benzene ring, connected by a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-Methanediylbis(4-bromo-2-nitrobenzene) can be synthesized through a multi-step process involving the nitration and bromination of benzene derivatives. The general synthetic route involves:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Bromination: The nitrobenzene is then brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 4-bromo-2-nitrobenzene.
Methylenation: Finally, the 4-bromo-2-nitrobenzene is reacted with formaldehyde in the presence of a base to form 1,1’-Methanediylbis(4-bromo-2-nitrobenzene).
Industrial Production Methods
Industrial production of 1,1’-Methanediylbis(4-bromo-2-nitrobenzene) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Methanediylbis(4-bromo-2-nitrobenzene) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of corresponding phenols.
Oxidation: The methylene bridge can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, ethanol.
Oxidation: Potassium permanganate, acidic medium.
Major Products
Reduction: 1,1’-Methanediylbis(4-amino-2-nitrobenzene).
Substitution: 1,1’-Methanediylbis(4-hydroxy-2-nitrobenzene).
Oxidation: 1,1’-Methanediylbis(4-bromo-2-nitrobenzaldehyde).
Wissenschaftliche Forschungsanwendungen
1,1’-Methanediylbis(4-bromo-2-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-Methanediylbis(4-bromo-2-nitrobenzene) involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that can covalently modify proteins, affecting their function. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
1,1’-Methanediylbis(4-bromo-2-nitrobenzene) can be compared with other similar compounds such as:
- 1-Bromo-3-nitrobenzene
- 1-Iodo-4-nitrobenzene
- 4-Bromo-1,2-(methylenedioxy)benzene
- 1-Bromo-2,4-dinitrobenzene
Uniqueness
The uniqueness of 1,1’-Methanediylbis(4-bromo-2-nitrobenzene) lies in its dual bromine and nitro substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. The methylene bridge further enhances its structural complexity and functionality.
Eigenschaften
CAS-Nummer |
1092-55-3 |
|---|---|
Molekularformel |
C13H8Br2N2O4 |
Molekulargewicht |
416.02 g/mol |
IUPAC-Name |
4-bromo-1-[(4-bromo-2-nitrophenyl)methyl]-2-nitrobenzene |
InChI |
InChI=1S/C13H8Br2N2O4/c14-10-3-1-8(12(6-10)16(18)19)5-9-2-4-11(15)7-13(9)17(20)21/h1-4,6-7H,5H2 |
InChI-Schlüssel |
DCPDIHIPJHWBOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])CC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol](/img/structure/B14748653.png)
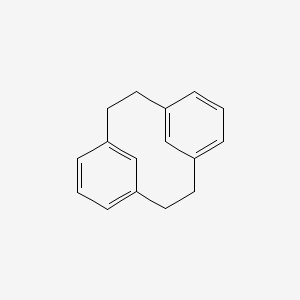
![3H-Pyrimido[5,4-C][1,2,5]oxadiazine](/img/structure/B14748662.png)

![Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14748680.png)
![[(1S,8S,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] acetate](/img/structure/B14748683.png)
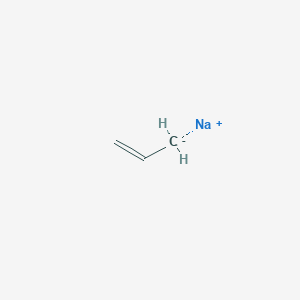
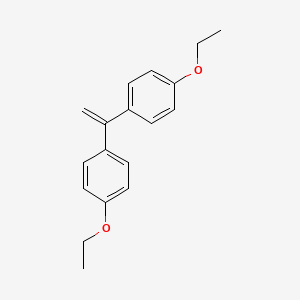
![1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene](/img/structure/B14748701.png)
![N-(4-hydroxyphenyl)-3-[6-[3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide](/img/structure/B14748703.png)
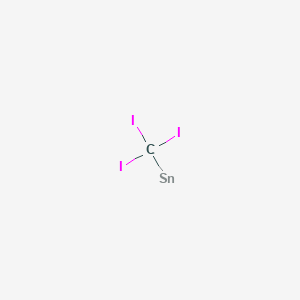

![[(2S)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate](/img/structure/B14748714.png)
![Benzo[6,7]cyclohepta[1,2-b]indole](/img/structure/B14748729.png)
